1-chloro-3,5-diphenylbenzene
Overview
Description
5’-Chloro-1,1’:3’,1’‘-terphenyl is an organic compound with the molecular formula C18H13Cl It is a derivative of terphenyl, where a chlorine atom is substituted at the 5’ position of the terphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1,1’:3’,1’‘-terphenyl typically involves the chlorination of 1,1’:3’,1’‘-terphenyl. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Chloro-1,1’:3’,1’'-terphenyl may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 1,1’:3’,1’'-terphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 5’-hydroxy-1,1’:3’,1’'-terphenyl when using NaOH.
Oxidation Reactions: Products include various oxidized derivatives of 5’-Chloro-1,1’:3’,1’'-terphenyl.
Reduction Reactions: The major product is 1,1’:3’,1’'-terphenyl.
Scientific Research Applications
5’-Chloro-1,1’:3’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Chloro-1,1’:3’,1’'-terphenyl depends on its interaction with molecular targets. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Electrophilic Aromatic Substitution: The chlorine atom can act as an electron-withdrawing group, affecting the reactivity of the aromatic rings.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’'-Terphenyl: The parent compound without the chlorine substitution.
4-Chloro-1,1’3’,1’'-terphenyl: A similar compound with chlorine substitution at the 4 position.
3-Chloro-1,1’3’,1’'-terphenyl: A similar compound with chlorine substitution at the 3 position.
Uniqueness
5’-Chloro-1,1’:3’,1’'-terphenyl is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The position of the chlorine atom can affect the compound’s electronic distribution and steric interactions, making it distinct from other chlorinated terphenyl derivatives.
Properties
IUPAC Name |
1-chloro-3,5-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKHXKJEGJOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403117 | |
Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-34-0 | |
Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-CHLORO-(1,1',3',1'')TERPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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